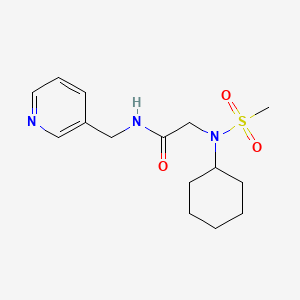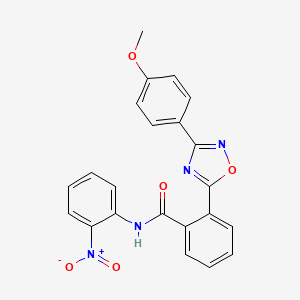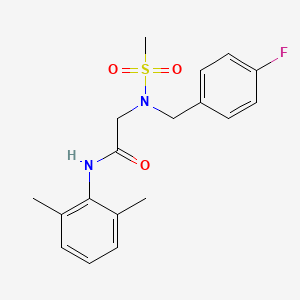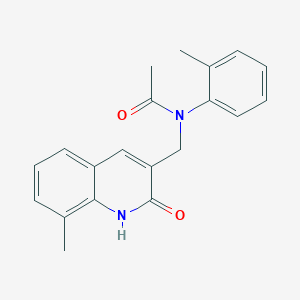
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide, also known as HMA, is a chemical compound that has been widely studied for its potential therapeutic applications. HMA is a quinoline-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that play a role in cancer cell growth and inflammation. This compound may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines, which play a role in the development of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has several advantages for lab experiments, including its high purity and stability. This compound is also soluble in various solvents, making it easy to use in experiments. However, this compound can be expensive to synthesize, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapies. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and inflammation. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may increase its use in research.
Synthesis Methods
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has been synthesized using various methods, including the condensation reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde and o-toluidine. Other methods include the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with o-toluidine and the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with o-toluidine in the presence of a catalyst. The synthesis of this compound has been optimized to increase yield and purity.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has exhibited anti-microbial activity against various bacteria and fungi.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-4-5-10-18(13)22(15(3)23)12-17-11-16-9-6-8-14(2)19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFINVWZMVIUUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


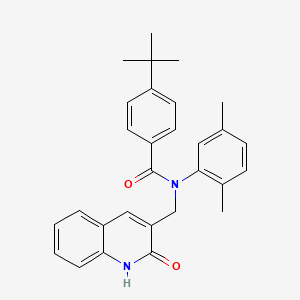


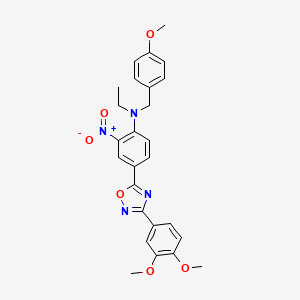

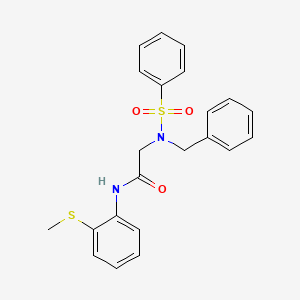
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)
